![molecular formula C19H34N2O5 B14890458 tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is a compound that features a tert-butyl ester and a Boc-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate, can be achieved through various methods. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . Another method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions . Oxalyl chloride is used for the mild deprotection of the N-Boc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the N-Boc group using oxalyl chloride results in the formation of the free amine .
Applications De Recherche Scientifique
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate involves the protection and deprotection of functional groups. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. The deprotection process, often using oxalyl chloride, allows for the selective removal of the Boc group, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl esters: Commonly used in organic synthesis for the protection of carboxylic acids.
Uniqueness
tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate is unique due to its combination of a tert-butyl ester and a Boc-protected amino group, making it highly versatile in synthetic organic chemistry. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H34N2O5 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoate |
InChI |
InChI=1S/C19H34N2O5/c1-12(2)9-14(16(23)25-18(3,4)5)21-11-13(10-15(21)22)20-17(24)26-19(6,7)8/h12-14H,9-11H2,1-8H3,(H,20,24)/t13?,14-/m0/s1 |
Clé InChI |
ZFHSQMVHWXQQLY-KZUDCZAMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)OC(C)(C)C)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



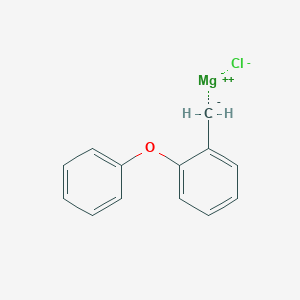
![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)
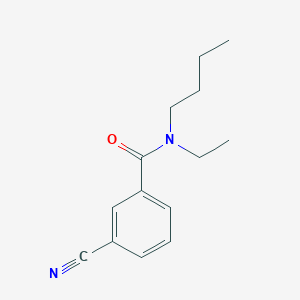



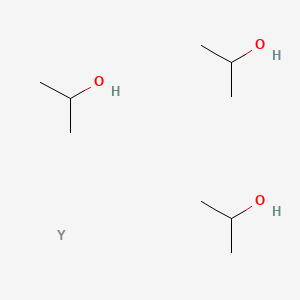
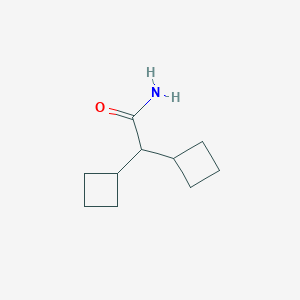
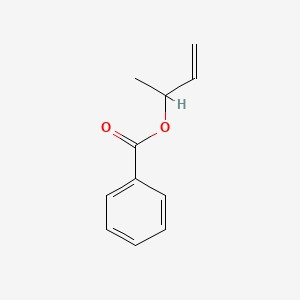
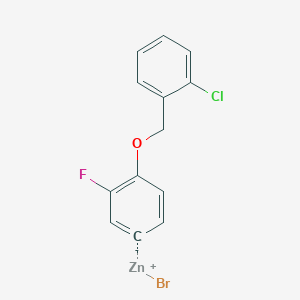

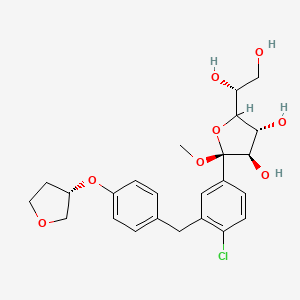
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
